Benzo[h]quinolin-7-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H10BNO2 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
benzo[h]quinolin-7-ylboronic acid |
InChI |
InChI=1S/C13H10BNO2/c16-14(17)12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8,16-17H |
InChI Key |
RLMMISLMNLWQDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC3=C(C2=CC=C1)N=CC=C3)(O)O |
Origin of Product |
United States |
Contextualizing Boronic Acids Within Heterocyclic Chemistry Research
Boronic acids have become indispensable reagents in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and tolerance to a wide range of functional groups make them superior to many other organometallic reagents. thieme-connect.com
In heterocyclic chemistry, boronic acids are most famously employed as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is a powerful method for forming new C-C bonds, allowing for the combination of heterocyclic rings with other aromatic or aliphatic groups. nih.gov The versatility of boronic acids stems from their ease of synthesis and handling; they are generally stable in air and can often be used in aqueous conditions. thieme-connect.comnih.gov While the synthesis of some heterocyclic boronic acids can present challenges, their utility as synthetic intermediates for creating complex molecules continues to drive research into new and improved preparatory methods. researchgate.net
| Feature of Boronic Acids | Relevance in Heterocyclic Synthesis |
| Stability | Air and moisture stability allows for easier handling and storage compared to many other organometallic reagents. thieme-connect.com |
| Functional Group Tolerance | Compatible with a wide array of functional groups, enabling their use in complex, multi-step syntheses. thieme-connect.com |
| Reactivity | Serve as key coupling partners in powerful bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov |
| Low Toxicity | Boron-containing byproducts are generally considered to have low toxicity, making them environmentally benign. nih.gov |
Significance of Benzo H Quinoline Derivatives in Organic and Materials Science Research
The benzo[h]quinoline (B1196314) core is a polycyclic aromatic heterocycle known for its distinct chemical and physical properties. This structural motif is a key component in a variety of functional molecules and has been the subject of extensive research. researchgate.net
In materials science, benzo[h]quinoline derivatives are recognized for their photoluminescent properties, often exhibiting blue fluorescence due to their extended π-conjugated system. medwinpublisher.org This makes them attractive candidates for use in Organic Light-Emitting Devices (OLEDs). medwinpublisher.org Researchers have synthesized and investigated numerous derivatives to fine-tune their electrochemical and optical properties for enhanced device performance. nih.gov
In the realm of medicinal chemistry, the benzo[h]quinoline scaffold is considered a "privileged structure" and has been incorporated into molecules with a wide spectrum of biological activities. researchgate.net Various derivatives have been identified as possessing potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The rigid, planar structure of the benzo[h]quinoline system allows it to intercalate with DNA and interact with various biological targets, making it a versatile template for drug design. researchgate.netnih.gov
| Research Area | Application of Benzo[h]quinoline Derivatives |
| Materials Science | Utilized as emitters and host materials in Organic Light-Emitting Devices (OLEDs) due to their fluorescence. medwinpublisher.orgnih.gov |
| Medicinal Chemistry | Serve as a core scaffold for developing agents with anticancer, antibacterial, and antifungal activities. nih.govmdpi.com |
| Chemical Synthesis | Used as a starting reagent for the synthesis of more complex N-heterocyclic carbene ligands and organometallic complexes. sigmaaldrich.com |
| Biological Research | Employed as G-quadruplex binding agents and inhibitors for various enzymes. researchgate.net |
Research Trajectories and Academic Relevance of Benzo H Quinolin 7 Ylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov this compound serves as a key coupling partner in these reactions, enabling the synthesis of a variety of biaryl and heteroaryl compounds.
Catalyst Systems and Ligand Effects in C-C Bond Formation
The efficiency of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. For the coupling of benzo[h]quinoline derivatives, various palladium sources such as palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) have been successfully employed. nih.govmdpi.com The selection of ligands is critical, as they influence the stability and reactivity of the palladium catalyst. researchgate.net For instance, bulky and electron-rich phosphine (B1218219) ligands, such as RuPhos, can enhance the catalytic activity, particularly when dealing with less reactive coupling partners like aryl chlorides. nih.gov In some cases, the reaction can proceed efficiently without the need for external ligands, especially in one-pot tandem reactions where the quinoline substrate itself can act as a ligand, coordinating with the palladium center. soton.ac.uk
The development of preformed catalysts, such as Buchwald's second-generation XPhos preformed catalyst, has streamlined these reactions, often allowing for lower catalyst loadings and milder conditions. organic-chemistry.org The choice of base, including carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), is also crucial for the activation of the boronic acid. mdpi.comsoton.ac.uk
Scope and Limitations with Diverse Coupling Partners
This compound demonstrates broad applicability by coupling with a wide array of aryl and heteroaryl halides. nih.govsoton.ac.uk Research has shown successful couplings with various substituted phenylboronic acids, accommodating both electron-donating and electron-withdrawing groups. soton.ac.uk For example, the reaction tolerates functional groups like chlorides, which can be retained as synthetic handles for further transformations. soton.ac.uk
However, certain limitations exist. The coupling of two different heteroaryl halides in a one-pot borylation/Suzuki sequence can be challenging. organic-chemistry.org Additionally, highly polar heterocyclic compounds may exhibit poor solubility in common organic solvents, and the Lewis basic nitrogen atom in the quinoline ring can potentially deactivate the catalyst. nih.gov Despite these challenges, the Suzuki-Miyaura reaction remains a powerful tool for synthesizing complex molecules containing the benzo[h]quinoline moiety. nih.gov
Mechanistic Insights into the Transmetalation Step
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is a critical and often rate-determining step. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
Recent studies have explored the intricacies of this step, particularly in the context of heteroarylboronic acids. Competitive side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, can occur and lower the yield of the desired cross-coupled product. researchgate.net The choice of solvent and base can significantly influence the rate and efficiency of transmetalation. For instance, the use of anhydrous conditions and specific bases like potassium trimethylsilanolate (TMSOK) can enhance reaction rates and prevent catalyst poisoning when dealing with heteroatomic units. nih.gov
One-Pot and Sequential Catalytic Processes
To improve efficiency and reduce waste, one-pot and sequential catalytic processes involving this compound have been developed. soton.ac.ukmdpi.com These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. acsgcipr.org A common approach is the one-pot borylation/Suzuki reaction, where an aryl halide is first converted to its corresponding boronic acid or ester in situ, followed by the addition of a second aryl halide to undergo Suzuki coupling. organic-chemistry.orgrsc.org
These tandem reactions have been successfully applied to the synthesis of complex structures like benzofuroquinolines. soton.ac.uk For instance, a one-pot tandem Suzuki-Miyaura/Direct Arylation (SM/DA) reaction has been developed using just 2 mol% of Pd(OAc)₂ in the presence of air and without the need for an external ligand. soton.ac.uk Such processes are not only more atom-economical but also offer a more environmentally friendly route to valuable chemical compounds. acsgcipr.org
Other Metal-Catalyzed Coupling Reactions Utilizing this compound
Beyond the well-established Suzuki-Miyaura reaction, this compound and its derivatives are also valuable substrates in other metal-catalyzed transformations, particularly those catalyzed by nickel. nih.gov
Nickel-Catalyzed Decarbonylative Cross-Coupling
A notable example is the nickel-catalyzed decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov This reaction provides an alternative route to biaryl compounds by cleaving a C(acyl)-O bond. In a specific application, ethyl benzo[h]quinoline-10-carboxylate was coupled with various arylboronic acids to produce 10-arylbenzo[h]quinolines. nih.govacs.org
The optimal catalytic system for this transformation was found to be a combination of Ni(COD)₂ (10 mol %) as the catalyst precursor, tricyclohexylphosphine (B42057) (PCy₃) (20 mol %) as the ligand, and potassium tert-butoxide (t-BuOK) as the base. nih.govnih.gov The reaction proceeds in toluene (B28343) at 120 °C and demonstrates good functional group tolerance, with both electron-rich and electron-deficient arylboronic acids reacting smoothly to give moderate to good yields of the desired products. nih.gov This method represents a novel approach for the synthesis of substituted benzo[h]quinolines, expanding the synthetic utility of benzo[h]quinoline-based boronic acids and their derivatives. researchgate.net
Cascade Reactions and Multicomponent Transformations Incorporating this compound
Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing efficiency and atom economy. The incorporation of this compound into such processes would provide direct access to highly functionalized benzo[h]quinoline derivatives.
While the literature is rich with examples of cascade and multicomponent reactions for the synthesis of the quinoline and benzo[h]quinoline core itself, the use of pre-functionalized this compound as a building block in subsequent cascade or multicomponent reactions is a more specialized area. rsc.org For instance, various MCRs, including the Povarov, Gewald, and Ugi reactions, have been employed to create diverse quinoline scaffolds. rsc.org Similarly, base-catalyzed double annulation cascade reactions of benzonitriles and diynones have been developed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov
The reactivity of the boronic acid group allows for its participation in reactions that can initiate a cascade sequence. For example, a copper(I)-catalyzed reaction involving the insertion of sulfur dioxide into (2-alkynylaryl)boronic acids leads to the formation of benzo[b]thiophene 1,1-dioxides through a subsequent intramolecular cyclization. rsc.org This type of transformation highlights the potential for this compound to act as a precursor in cascade sequences designed to build additional fused ring systems onto the benzo[h]quinoline framework.
Multicomponent reactions involving arylboronic acids are well-established. A notable example is the palladium-catalyzed, copper(I)-mediated coupling of boronic acids, and benzylthiocyanate, which provides a cyanide-free route to nitriles. nih.gov The integration of this compound into such MCRs could yield novel and complex molecular architectures with potential applications in medicinal chemistry and materials science. The development of new cascade and multicomponent reactions that specifically utilize this compound as a key component remains an active field for future research.
Advanced Materials Science Applications of Benzo H Quinolin 7 Ylboronic Acid and Its Derivatives
Conjugated Polymers and Macromolecular Architectures
The incorporation of specific molecular motifs into conjugated polymers is a key strategy for tailoring their properties for various electronic and optoelectronic applications. The benzo[h]quinoline (B1196314) moiety, with its extended π-system and nitrogen heteroatom, is a valuable building block in this regard.
The synthesis of π-conjugated polymers that feature organoboron benzo[h]quinolate units directly within the polymer backbone represents a significant advancement in materials design. In one approach, 10-hydroxybenzo[h]quinoline (B48255) can be reacted with organoboron compounds to create polymers with distinct electronic properties. This method allows for the deliberate tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com Such control is crucial for optimizing the performance of organic optoelectronic devices. The fundamental properties of conjugated copolymers are highly sensitive to their chemical makeup and the design of their repeating units, which ultimately dictate how they assemble and organize, impacting device performance. rsc.org
The introduction of the benzo[h]quinoline unit, particularly when complexed with boron, can enhance the electron affinity of the resulting polymer. This makes these materials promising candidates for use as n-type semiconductors in organic electronics. The structure-directing capabilities of such building blocks, through mechanisms like π-stacking, can lead to more organized nanoscale structures, which often translates to improved charge carrier mobility. rsc.org
| Polymer Design Strategy | Key Molecular Component | Resulting Property | Potential Application |
|---|---|---|---|
| Incorporation of organoboron benzo[h]quinolate into the main chain | 10-Hydroxybenzo[h]quinoline | Tunable HOMO/LUMO energy levels and increased electron affinity | n-type organic semiconductors |
| Use of nucleobase-functionalized comonomers | Benzo[1,2-b:4,5-b′]dithiophene (BDT) and 3-hexylthiophene (B156222) (3hT) | Enhanced molecular assembly and organization | Improved hole mobility in organic thin-film transistors |
Derivatives of benzoquinolines have shown potential for use in organic light-emitting diodes (OLEDs). nih.gov Specifically, three-coordinated organoboron compounds are highly attractive as OLED materials, with devices incorporating them demonstrating excellent performance metrics such as high external quantum efficiency (EQE), reduced efficiency roll-off at high brightness, and the ability to produce light across the full color spectrum. rsc.org The appeal of these materials lies in their bright luminescence, straightforward synthesis, and high thermal and chemical stability. rsc.org
While research on Benzo[h]quinolin-7-ylboronic acid for OLEDs is still emerging, related benzo[f]quinoline (B1222042) derivatives have been investigated as fluorescent materials for these devices. nih.gov The development of boron-based multi-resonant (MR) narrowband emitters has highlighted the potential for achieving the high color purity required for next-generation displays. frontiersin.org The general success of organoboron compounds in OLEDs suggests that appropriately designed polymers or complexes of this compound could be valuable components in future emissive layers. rsc.orgfrontiersin.org
Supramolecular Assemblies and Self-Healing Materials Research
The boronic acid functional group is a versatile tool in supramolecular chemistry, capable of forming reversible covalent bonds and participating in non-covalent interactions. This has led to its use in the development of dynamic materials, including self-healing polymers.
The self-assembly of boronic acid-containing molecules is a key area of investigation. For instance, 8-quinolineboronic acid, a positional isomer of the title compound, has been shown to self-assemble in the solid state through a unique intermolecular B-N dative bond, which is further stabilized by the formation of boronic anhydride, π-π stacking, and hydrogen bonding. nih.gov This inherent ability to form ordered structures is a foundational principle for creating complex supramolecular architectures. The controlled self-assembly of molecules into predefined structures relies on highly directional and manageable non-covalent interactions that have a strong association constant. nih.gov
In the realm of self-healing materials, the formation of dynamic covalent bonds based on boronic esters is a widely explored strategy. researchgate.netmdpi.comnih.gov These bonds, formed between boronic acids and diols, can break and reform, allowing the material to repair itself after damage. researchgate.net Polymers incorporating tetrahedral boronate-esters that also feature B-N dative bonds have been shown to exhibit self-healing properties triggered by moisture. nih.gov The dynamic nature of these crosslinks allows the polymer network to reorganize and mend, even under ambient humidity, while maintaining good mechanical strength. nih.gov Given these principles, polymers functionalized with this compound are promising candidates for the development of novel self-healing systems, where the quinoline (B57606) nitrogen could play a role in directing the assembly and enhancing the dynamic nature of the boronic acid interactions.
| Material Type | Key Interaction/Bond | Enabling Feature | Potential Application |
|---|---|---|---|
| Supramolecular Assemblies | Intermolecular B-N dative bond, π-π stacking, hydrogen bonding | Self-assembly of quinolineboronic acids | Sensors, molecular catalysts |
| Self-Healing Polymers | Dynamic boronic ester bonds | Reversible covalent crosslinking | Materials with extended lifespan and reparability |
| Moisture-Responsive Polymers | Tetrahedral boronate-esters with B-N dative bonds | Moisture-triggered dynamic bond exchange | Reprocessable and self-healing materials for various environments |
Functional Materials for Emerging Technologies
The unique electronic characteristics of this compound make it a candidate for use in a range of emerging technologies that rely on precisely engineered materials.
Electron-deficient π-electron systems are crucial for the development of n-type organic semiconductors, which are essential components of many organic electronic devices. The boronic acid group, being a Lewis acid, can withdraw electron density from the aromatic ring to which it is attached. libretexts.org This effect can be further amplified by the presence of the nitrogen atom in the benzo[h]quinoline ring system.
Theoretical studies have shown that there can be an attractive interaction between an electron-rich π-system and a Lewis acid like borane. nih.gov The introduction of electron-withdrawing substituents, such as fluorine atoms, onto a phenylboronic acid can significantly increase its Lewis acidity. mdpi.com This principle can be applied to the benzo[h]quinoline scaffold to create a strongly electron-deficient building block. Such molecules are of interest for applications in organic electronics where precise control over frontier molecular orbital energies is necessary.
While the direct use of this compound as a photocatalyst is not yet widely reported, its constituent parts—the quinoline ring and the boronic acid group—are relevant in the field of photocatalysis. Boronic acid derivatives can be oxidized through a single electron transfer process using organic photocatalysts, indicating the electrochemical accessibility of the boronic acid moiety. rsc.orgresearchgate.net This suggests that the boronic acid group can participate in redox cycles relevant to photocatalysis.
Furthermore, boronic acid-functionalized quinoline-linked covalent organic frameworks (COFs) have been synthesized for applications in selective adsorption. nih.gov COFs are a class of materials that are extensively studied for their photocatalytic activity due to their high surface area and tunable electronic properties. The development of a stable COF incorporating both quinoline and boronic acid functionalities opens the door to exploring its potential in photocatalytic applications, such as organic synthesis or solar fuel production. Additionally, derivatives of benzo[h]quinoline have been successfully employed as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating their ability to participate in light-harvesting and charge transfer processes, which are fundamental to photocatalysis.
Molecular Recognition and Sensing Architectures Based on Benzo H Quinolin 7 Ylboronic Acid
Design Principles for Chemosensors and Biosensors
The development of effective chemosensors from Benzo[h]quinolin-7-ylboronic acid hinges on established principles of molecular recognition and signal transduction. The benzo[h]quinoline (B1196314) scaffold serves as a signaling unit, while the boronic acid moiety acts as the recognition site.
Fluorescence-Based Sensing Mechanisms
The intrinsic fluorescence of the benzo[h]quinoline core is central to its application in sensing. The electronic properties of this polycyclic aromatic system can be modulated by the binding of an analyte to the boronic acid group. This interaction can lead to several fluorescence-based sensing mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. For instance, in a typical PET sensor, the nitrogen atom of the quinoline (B57606) ring can act as a PET donor, quenching the fluorescence of the molecule. Upon binding of a Lewis acidic metal ion to the nitrogen, this PET process can be inhibited, leading to a "turn-on" fluorescence response. While specific studies on this compound are not prevalent, related benzo[h]quinoline derivatives have been shown to exhibit changes in their fluorescence intensity upon interaction with analytes. For example, benzo[h]quinoline-based organosilicon complexes demonstrate enhanced fluorescence intensity with the introduction of electronegative substituents, indicating the sensitivity of the fluorophore to its electronic environment rsc.org.
Ratiometric Sensing Platforms
Ratiometric sensing offers a significant advantage over intensity-based measurements by providing a built-in self-correction for environmental and instrumental variations. This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. In the context of this compound, a ratiometric response could be engineered through several mechanisms. One possibility involves the formation of a new emissive species upon analyte binding, leading to the appearance of a second emission band. Another approach could involve a shift in the emission wavelength of the parent fluorophore due to the alteration of its electronic properties upon complexation. While specific ratiometric sensors based on this compound have not been detailed in the literature, the principle has been demonstrated with closely related structures.
Exploiting Boronic Acid-Diol Interactions for Analyte Detection
A key feature of the boronic acid functional group is its ability to reversibly bind with cis-diols to form stable five- or six-membered cyclic esters. This specific interaction is the foundation for the detection of a wide range of diol-containing analytes, most notably saccharides. The binding event can be transduced into a measurable signal, often a change in fluorescence. The interaction is pH-dependent, with the boronic acid being more active in its trigonal boronate form at higher pH. The binding of a diol to the boronic acid moiety of this compound would alter the electronic nature of the boron atom, which in turn would influence the photophysical properties of the benzo[h]quinoline fluorophore, providing a mechanism for sensing.
Target Analyte Recognition Studies (excluding biological applications)
The recognition capabilities of this compound are primarily dictated by the boronic acid group for Lewis basic analytes and the quinoline nitrogen for Lewis acidic species.
Metal Ion Sensing Mechanisms
The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The binding of a metal ion can significantly perturb the electronic structure of the molecule, leading to changes in its absorption and emission spectra. This interaction can form the basis for a "turn-on" or "turn-off" fluorescent sensor. For example, coordination of a metal ion could inhibit a photoinduced electron transfer (PET) process from the nitrogen to the aromatic system, resulting in fluorescence enhancement. Conversely, binding of a paramagnetic metal ion could lead to fluorescence quenching. While specific studies on metal ion sensing with this compound are not prominent, the principle is well-established for quinoline-based sensors.
Anion Recognition
The boronic acid group is a well-known recognition site for anions, particularly fluoride (B91410) and cyanide. The mechanism of interaction can vary. Fluoride can interact with the boron center through a strong Lewis acid-base interaction, leading to the formation of a fluoroborate species. This transformation from a trigonal planar boronic acid to a tetrahedral boronate complex induces significant electronic changes that can be monitored spectroscopically. For instance, this can disrupt or alter intramolecular charge transfer (ICT) pathways within the molecule, leading to a detectable change in the fluorescence signal. The interaction with cyanide can be more complex, potentially involving displacement of the hydroxyl groups on the boronic acid. The combination of the quinolinium structure, which can also interact with anions, and the boronic acid moiety could potentially lead to sensors with high selectivity and sensitivity for specific anions.
Neutral Molecule Detection (e.g., specific organic compounds relevant to materials science)
The detection of neutral organic compounds is crucial in materials science for applications such as quality control, environmental monitoring, and process control. While boronic acids are primarily recognized for their interaction with diols, their application can be extended to the detection of other neutral molecules.
Theoretically, this compound could be employed for the detection of specific neutral organic compounds through mechanisms that modulate its fluorescence. The interaction of a target molecule with the boronic acid group, or with the benzo[h]quinoline ring system, could induce changes in the electronic properties of the molecule, leading to a detectable optical response, such as a change in fluorescence intensity or a shift in the emission wavelength.
However, a review of current scientific literature does not yield specific examples or detailed research findings on the application of this compound for sensing neutral organic compounds relevant to materials science. Research in this specific area appears to be limited or not yet published.
Advanced Sensing Platforms and Array Development
The development of advanced sensing platforms and sensor arrays allows for the simultaneous detection of multiple analytes and the generation of complex datasets for pattern recognition. Boronic acid derivatives have been successfully incorporated into such platforms. These arrays often consist of multiple sensing elements that exhibit differential responses to a range of analytes, creating a unique "fingerprint" for each substance.
In principle, this compound could serve as a component in a multi-sensor array. Its specific binding properties and fluorescent signaling mechanism could contribute to the diversity of responses within the array, enhancing its discriminatory power. For instance, an array could be constructed using several different boronic acid derivatives, each with a distinct response pattern to a variety of neutral molecules.
While the concept is sound, there is no specific information available in the reviewed literature detailing the integration of this compound into advanced sensing platforms or its use in sensor array development. The potential of this compound in such applications remains a subject for future research.
Theoretical and Computational Investigations of Benzo H Quinolin 7 Ylboronic Acid
Electronic Structure and Molecular Orbital Theory Studies
The electronic properties of benzo[h]quinolin-7-ylboronic acid can be thoroughly investigated using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov These studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The core of this analysis lies in the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For aromatic boronic acids, this gap is influenced by the extent of π-conjugation and the electronic nature of substituents. In this compound, the fused aromatic system of the benzo[h]quinoline (B1196314) core contributes to a delocalized π-system.
Molecular Electrostatic Potential (MEP) mapping is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a typical arylboronic acid, the oxygen atoms of the boronic acid group are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. tandfonline.com The nitrogen atom in the quinoline (B57606) ring also represents a site of negative potential.
Natural Bond Orbital (NBO) analysis provides further insight into charge distribution and intramolecular interactions. It quantifies the charge transfer between orbitals, helping to understand hyperconjugative effects and the nature of chemical bonds within the molecule. nih.gov
Table 1: Representative Calculated Electronic Properties of Arylboronic Acids This table presents typical data from DFT calculations on analogous arylboronic acid compounds to illustrate the expected values for this compound.
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of molecular polarity | 1.5 to 3.0 Debye |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in crystal engineering and molecular recognition. nih.govacs.org The primary focus of conformational analysis is the orientation of the boronic acid [-B(OH)₂] group relative to the aromatic ring.
The boronic acid group can adopt two main planar conformations: syn and anti. These conformers arise from the rotation around the C-B bond. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions. In many arylboronic acids, intramolecular hydrogen bonds between one of the hydroxyl groups of the boronic acid and a nearby atom can stabilize specific conformations. nih.gov For this compound, an intramolecular hydrogen bond could potentially form between a hydroxyl proton and the quinoline nitrogen, depending on the rotational barrier and steric factors.
In the solid state, arylboronic acids frequently form dimeric structures through intermolecular hydrogen bonding between their boronic acid groups. nsf.gov A unique feature observed in 8-quinolineboronic acid is its self-assembly into a dimer via the formation of two intermolecular B-N dative bonds, reinforced by hydrogen bonding and π-π stacking. nih.gov Given the structural similarity, it is plausible that this compound could exhibit complex supramolecular assemblies governed by a combination of B-N interactions and extensive hydrogen bonding networks. nih.govacs.org Computational methods are essential for mapping the potential energy surface of these different conformations and assemblies, predicting their relative stabilities. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of reactions involving boronic acids.
Transition State Analysis in Boronic Acid Transformations
Understanding the reactivity of this compound requires the characterization of transition states for its various transformations. Transition state theory allows chemists to calculate activation energies and reaction rates. For boronic acids, key reactions include protodeboronation (cleavage of the C-B bond by a proton source) and esterification with diols. Computational models can locate the geometry of the transition state and calculate its energy, providing insight into the reaction's feasibility and kinetics. For instance, the unwanted protodeboronation reaction, which can be a significant side reaction under certain conditions, can be modeled to understand the factors that influence its rate. mit.edu
Catalytic Cycle Simulation in Cross-Coupling Reactions
This compound is a potential substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction involves a complex catalytic cycle with a palladium catalyst. Computational simulations, typically using DFT, can model each elementary step of this cycle:
Oxidative Addition: The addition of an aryl halide to the Pd(0) catalyst.
Transmetalation: The transfer of the benzo[h]quinolinyl group from the boron atom to the palladium center. This is often the rate-determining step, and its mechanism (involving a boronate intermediate) can be meticulously studied.
Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated.
Simulating this cycle for this compound would help in understanding its reactivity relative to other boronic acids and in optimizing reaction conditions (e.g., choice of ligand, base, and solvent) to maximize yield and minimize side reactions like homocoupling. nih.govmit.edu
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm the structure of synthesized compounds. tandfonline.com
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the assignment of specific bands in the experimental FT-IR and Raman spectra to particular vibrational modes, such as the O-H stretches of the boronic acid, the B-O stretches, and the various vibrations of the aromatic framework. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, are invaluable for structural elucidation and confirming the identity of the target molecule. mdpi.comnih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. These transitions typically correspond to π→π* and n→π* excitations within the conjugated benzoquinoline system.
Table 2: Representative Comparison of Experimental vs. Calculated Spectroscopic Data for an Analogous Arylboronic Acid This table illustrates the typical correlation between experimental and DFT-calculated spectroscopic data. Specific values for this compound would require dedicated study.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
| FT-IR (cm⁻¹) | ~3350 | ~3360 | O-H stretch (intermolecular H-bond) |
| FT-IR (cm⁻¹) | ~1350 | ~1355 | B-O stretch |
| ¹H NMR (ppm) | ~8.10 (broad s) | - | -B(OH)₂ |
| ¹³C NMR (ppm) | ~135 | ~136 | C-B (ipso-carbon) |
| UV-Vis (nm) | ~280 | ~275 | π→π* transition |
This theoretical framework, built upon studies of analogous compounds, provides a comprehensive overview of the computational investigations that can be applied to this compound to fully characterize its structure, properties, and reactivity.
Future Research Directions and Emerging Applications of Benzo H Quinolin 7 Ylboronic Acid
Sustainable Synthetic Methodologies and Green Chemistry Principles
The future synthesis of benzo[h]quinolin-7-ylboronic acid will likely be guided by the tenets of green chemistry, aiming to reduce environmental impact and enhance efficiency. researchgate.netacs.org Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes that may use hazardous reagents and solvents. researchgate.net Future methodologies will focus on overcoming these limitations.
Key Research Thrusts:
One-Pot Syntheses: Developing one-pot reactions that combine the formation of the benzo[h]quinoline (B1196314) core with the introduction of the boronic acid group would significantly improve efficiency and reduce waste. nih.gov
Catalytic Borylation: Exploring late-stage C-H borylation of the pre-formed benzo[h]quinoline scaffold using catalysts like iridium or rhodium complexes. This would offer high atom economy, a core principle of green chemistry. acs.org
Greener Solvents: Replacing traditional volatile organic solvents like toluene (B28343) or benzene (B151609) with more benign alternatives such as water, ethanol, or glucose-derived ionic liquids is a critical goal. skpharmteco.comrsc.org Research has demonstrated the successful synthesis of functionalized quinolines in an acetonitrile-water medium, achieving high yields and catalyst recyclability. rsc.org
Energy Efficiency: Investigating alternative energy sources like microwave irradiation or photocatalysis to drive the synthesis could reduce energy consumption and reaction times compared to conventional heating. nih.gov
The table below illustrates a hypothetical comparison between a traditional and a green synthetic approach, highlighting key green chemistry metrics.
| Metric | Traditional Approach (Hypothetical) | Green Approach (Prospective) | Principle Addressed |
| Solvent | Toluene, Dichloromethane | Water, Ethanol, or no solvent | Safer Solvents skpharmteco.com |
| Catalysis | Stoichiometric reagents | Catalytic (e.g., Pd, Cu, Ir) | Catalysis acs.org |
| Atom Economy | Lower, due to protecting groups | Higher, via C-H activation | Atom Economy acs.org |
| Derivatization | Multiple protection/deprotection steps | Minimized or eliminated | Reduce Derivatives acs.org |
| Waste (E-Factor) | High | Low | Prevent Waste researchgate.net |
Integration into Advanced Catalytic Systems
The benzo[h]quinoline scaffold is a well-established ligand framework in coordination chemistry and catalysis. The introduction of a boronic acid at the 7-position opens new avenues for creating sophisticated catalytic systems.
Precursor to Pincer Ligands: this compound can serve as a versatile intermediate. The boronic acid group can be readily converted into other functionalities (e.g., phosphines, amines, or N-heterocyclic carbenes) to create novel pincer ligands for transition metals like ruthenium and osmium. Such complexes have shown high efficiency in reactions like the transfer hydrogenation of ketones. nih.gov
Modulation of Electronic Properties: The boronic acid group, being an electron-withdrawing moiety, can electronically tune the properties of the benzo[h]quinoline ligand. This modulation can influence the reactivity, stability, and selectivity of the corresponding metal catalyst.
Supramolecular Catalysis: The boronic acid can act as a recognition site, enabling the catalyst to bind to substrates containing diol functionalities. This could lead to catalysts with enhanced substrate specificity or facilitate cascade reactions where the catalyst is brought into proximity with a substrate through non-covalent interactions.
Novel Applications in Optoelectronics and Photonics Research
Polycyclic aza-aromatic systems like benzo[h]quinoline are known for their photophysical properties, making them attractive for applications in organic electronics. nih.gov Benzo[h]quinoline derivatives have been investigated as co-sensitizers in dye-sensitized solar cells (DSSCs) and as materials for organic light-emitting diodes (OLEDs). nih.govnih.gov
Functional Anchor for DSSCs: The boronic acid group can function as an effective anchoring group to attach the benzo[h]quinoline chromophore to semiconductor surfaces like titanium dioxide (TiO₂) in DSSCs. nih.gov Its binding affinity and electronic coupling to the surface could be tuned to optimize electron injection efficiency.
Fluorescent Materials: The rigid structure of the benzo[h]quinoline core often leads to high fluorescence quantum yields. The boronic acid can be used as a handle to graft the molecule onto polymers or other materials, or its interaction with anions or Lewis bases could be used to create fluorescent sensors. Research on related pentacoordinate organosilicon complexes derived from benzo[h]quinoline shows that electronegative substituents can enhance fluorescence intensity. rsc.org
Tuning of Optoelectronic Properties: The electronic nature of the boronic acid and its potential for derivatization allow for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing charge transport and emission color in OLEDs.
The following table outlines the potential roles of the benzo[h]quinoline-7-ylboronic acid moiety in optoelectronic devices.
| Device | Potential Role of this compound | Key Property to Optimize |
| Dye-Sensitized Solar Cell (DSSC) | Chromophore and surface anchor | Light absorption range, electron injection rate nih.gov |
| Organic Light-Emitting Diode (OLED) | Emissive layer or host material | Emission wavelength, quantum efficiency, charge mobility nih.gov |
| Fluorescent Sensor | Fluorophore with a recognition site | Change in fluorescence upon analyte binding |
Exploration in Analytical Chemistry Beyond Sensing
While boronic acids are famous for their role in glucose sensing, their unique chemical properties can be leveraged in other areas of analytical chemistry.
Affinity Chromatography: The ability of the boronic acid group to form reversible covalent bonds with cis-diol-containing molecules (e.g., glycoproteins, catechols, and ribonucleosides) can be exploited. Immobilizing this compound onto a solid support could create a highly selective stationary phase for affinity chromatography, enabling the separation and purification of important biomolecules.
Capillary Electrophoresis (CE): In CE, it could be used as an additive to the background electrolyte. Its interaction with diol-containing analytes would alter their electrophoretic mobility, enabling the resolution of otherwise difficult-to-separate mixtures, such as sugar isomers.
Derivatization Agent: The compound could be used as a derivatizing agent in mass spectrometry or HPLC. By reacting it with target analytes (like glycoproteins), the resulting derivative would have a strong UV-Vis or fluorescence signal from the benzo[h]quinoline core, significantly enhancing detection sensitivity.
Advanced Ligand Design for Metal Coordination
The design of ligands with specific steric and electronic properties is central to the development of new metal complexes with desired reactivity or physical properties. Benzo[h]quinoline itself is a classic bidentate ligand, but the addition of the boronic acid creates new design possibilities.
Secondary Coordination Sphere Interactions: The boronic acid group, while not directly coordinating to the metal center, can be positioned within the secondary coordination sphere. Here, it can form hydrogen bonds with co-ligands or substrates, influencing the stereoselectivity and rate of a catalytic reaction.
Multimetallic Systems: The boronic acid can be converted into another ligating group, allowing benzo[h]quinoline to act as a bridging ligand between two different metal centers. This could lead to the construction of heterobimetallic complexes with cooperative catalytic activity.
Agostic Interaction Control: The benzo[h]quinoline ligand is known to form agostic interactions (a C-H bond interacting with the metal center). researchgate.net The electron-withdrawing boronic acid at the 7-position could influence the strength and nature of these interactions, providing a tool to stabilize reactive intermediates in catalysis.
Synergistic Approaches with Other Functional Moieties
The true potential of this compound may be realized by combining its properties with those of other functional groups in a single molecule. Functional groups within a molecule can interact synergistically to produce characteristics that are distinct from the individual components. mdpi.com
Multifunctional Probes: A molecule could be designed where the boronic acid acts as a targeting group for specific biological structures (like cell surface glycans), and the benzo[h]quinoline core acts as a fluorescent reporter. This would create a targeted imaging agent.
Theranostic Agents: By incorporating a cytotoxic moiety alongside the benzo[h]quinoline-7-ylboronic acid structure, a theranostic agent could be developed. The boronic acid could direct the molecule to cancer cells, which often overexpress certain glycoproteins, while the benzo[h]quinoline part allows for optical tracking, and the cytotoxic part delivers a therapeutic effect.
Photo-responsive Systems: Combining the benzo[h]quinoline core with a photo-switchable group (e.g., azobenzene) could allow for the binding affinity of the boronic acid to be controlled with light. This could enable the photo-regulated release of diol-containing cargo molecules.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The boronic acid proton (δ 7.5–8.5 ppm) and quinoline aromatic protons (δ 8.0–9.0 ppm) confirm structural integrity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular composition within 3 ppm error .
- FT-IR : B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) confirm boronic acid functionality .
How does steric hindrance from the benzo[h]quinoline scaffold impact cross-coupling efficiency, and what strategies improve reaction yields?
Advanced Research Focus
The bulky benzo[h]quinoline framework can reduce catalytic turnover due to steric clashes. Mitigation strategies include:
- Ligand design : Bulky ligands (e.g., SPhos) enhance Pd catalyst stability .
- Microwave-assisted synthesis : Reduces reaction time and improves yields by 15–20% .
- Pre-activation : Using pinacol boronate esters instead of free boronic acids minimizes protodeboronation .
What factors contribute to variability in Suzuki-Miyaura reactions with this compound, and how can contradictory catalytic outcomes be resolved?
Advanced Research Focus
Common variability sources:
- Oxygen sensitivity : Degradation of the boronic acid group under aerobic conditions. Use inert atmospheres (N₂/Ar) .
- Base strength : Strong bases (e.g., Cs₂CO₃) may hydrolyze sensitive substrates. Optimize with weaker bases (K₃PO₄) .
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may increase side reactions.
| Issue | Resolution |
|---|---|
| Low conversion | Increase catalyst loading (2–5 mol%) |
| Protodeboronation | Add pinacol (1.5 equiv) as a stabilizer |
What are the optimal storage conditions for this compound to prevent degradation?
Q. Basic Research Focus
- Temperature : Store at 0–6°C in amber vials to slow hydrolysis .
- Moisture control : Use desiccants (silica gel) and seal under vacuum or nitrogen .
- Stability : Shelf life decreases by 30% if exposed to humidity >50% for >72 hours .
How can computational methods predict electronic properties and guide synthetic optimization of this compound?
Q. Advanced Research Focus
- DFT calculations : Model HOMO/LUMO energies to predict reactivity in cross-coupling (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for drug discovery .
- Solvent effects : COSMO-RS simulations optimize solvent selection for crystallization .
What analytical techniques resolve contradictions in reported solubility data for this compound?
Q. Advanced Research Focus
- HPLC-DAD : Quantify solubility in DMSO, THF, and aqueous buffers (pH 4–10) .
- TGA/DSC : Measure thermal stability (decomposition onset ~250°C) to guide high-temperature reactions .
- UV-Vis : Correlate solubility with absorbance at λmax (~300 nm) in varying solvents .
How does the boronic acid group participate in non-covalent interactions, and what implications does this have for crystallography?
Q. Advanced Research Focus
- Hydrogen bonding : B-OH groups form networks with carbonyls or amines, influencing crystal packing .
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ in catalytic cycles) .
- X-ray diffraction : Single-crystal analysis requires slow evaporation from DMF/EtOH (1:2) to avoid disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
